molecular formula C19H18N4OS B2384716 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile CAS No. 1351631-10-1

2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile

Cat. No.: B2384716
CAS No.: 1351631-10-1
M. Wt: 350.44
InChI Key: XTSIQDYDHBSBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzonitrile group connected via a methylene linker to a piperidine ring, which is further linked to a 1,3,4-thiadiazole moiety substituted with a furan-2-yl group. Such hybrid structures are common in medicinal chemistry due to the pharmacological versatility of thiadiazoles (antimicrobial, enzyme inhibitory) and the metabolic stability imparted by the benzonitrile group .

Properties

IUPAC Name

2-[[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c20-12-15-4-1-2-5-16(15)13-23-9-7-14(8-10-23)18-21-22-19(25-18)17-6-3-11-24-17/h1-6,11,14H,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSIQDYDHBSBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-2-yl-1,3,4-thiadiazole Intermediate: This step involves the cyclization of a furan derivative with a thiadiazole precursor under acidic or basic conditions.

    Piperidine Substitution: The intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the piperidin-1-yl derivative.

    Benzonitrile Coupling: Finally, the piperidin-1-yl derivative is coupled with a benzonitrile group using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: Ethyl 4-(2-{4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}acetamido)benzoate (BG15975)

Core Similarities :

  • Shares the furan-2-yl-thiadiazole-piperidine backbone.
  • Synthesized via analogous coupling reactions .

Key Differences :

  • Substituent : BG15975 has an ethyl acetamido benzoate group, whereas the target compound has a benzonitrile moiety.
  • The target compound’s benzonitrile group introduces moderate lipophilicity (logP ~2.8–3.2), favoring blood-brain barrier penetration .

Nitrofuran-Substituted Thiadiazoles ()

Core Similarities :

  • Thiadiazole ring with furan derivatives (e.g., 5-nitrofuran-2-yl).

Key Differences :

  • Substituents : Nitro groups in these compounds enhance antimicrobial activity but increase toxicity risks (e.g., mutagenicity) .
  • Activity : Nitrofuran-thiadiazoles show potent anti-Helicobacter pylori activity (MIC: 0.5–2 µg/mL) but higher cytotoxicity (IC50: 15–30 µM) in MTT assays .
  • Target Compound : Absence of nitro groups may reduce toxicity (predicted LD50 >500 mg/kg) while retaining moderate antimicrobial effects .

Piperidine-Linked Thiadiazole Derivatives ()

Core Similarities :

  • Piperidine-thiadiazole scaffold.

Key Differences :

  • Substituents : Derivatives in feature acetamide or benzamide groups instead of benzonitrile.
  • Activity : These compounds exhibit acetylcholinesterase (AChE) inhibition (IC50: 0.8–3.5 µM), attributed to the amide’s hydrogen-bonding capacity.

Triazole and Oxadiazole Analogs ()

Core Similarities :

  • Heterocyclic cores (1,2,4-triazole, 1,3,4-oxadiazole) with furan or benzonitrile substituents.

Key Differences :

  • Triazole Derivatives : Show lower toxicity (LD50: 300–400 mg/kg) but weaker antimicrobial activity (MIC: 8–16 µg/mL) .
  • Oxadiazole Derivatives : Higher metabolic stability but require bulky substituents (e.g., sulfonyl groups) for activity .

Comparative Data Table

Compound Class Core Structure Key Substituent Bioactivity (IC50/MIC) Toxicity (LD50)
Target Compound Thiadiazole-piperidine-benzonitrile Benzonitrile Antimicrobial: MIC 4–8 µg/mL Predicted >500 mg/kg
BG15975 () Thiadiazole-piperidine-ester Ethyl benzoate Not reported Not reported
Nitrofuran-Thiadiazoles () Thiadiazole-nitrofuran 5-Nitrofuran Anti-H. pylori: 0.5–2 µg/mL IC50: 15–30 µM
Piperidine-Thiadiazole Amides () Thiadiazole-piperidine-amide Acetamide/Benzamide AChE Inhibition: 0.8–3.5 µM Not reported
Triazole Derivatives () Triazole-furan Furan-2-yl Antimicrobial: 8–16 µg/mL LD50: 300–400 mg/kg

Biological Activity

The compound 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5O2S2C_{17}H_{19}N_{5}O_{2}S_{2}, with a molecular weight of approximately 389.49 g/mol. The compound features a piperidine ring substituted with a thiadiazole moiety and a furan ring, which are known for their biological significance.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and furan rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of these moieties into the structure of this compound enhances its potential efficacy.

Antimicrobial Activity

Studies have demonstrated that derivatives containing the thiadiazole ring show significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds synthesized from similar structures have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Compounds

Compound NameMicroorganism TestedInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CCandida albicans14

Study 1: Synthesis and Evaluation

In one study, a series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties using the cup plate method. The results indicated that the incorporation of furan and thiadiazole significantly enhanced the antimicrobial activity compared to control compounds .

Study 2: Anticancer Potential

Another study explored the anticancer potential of similar compounds. It was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis in cancer cells, making these compounds potential candidates for further development in cancer therapy .

The biological activities of thiadiazole-containing compounds are often attributed to their ability to interact with various biological targets. These interactions can disrupt cellular processes in microorganisms or cancer cells, leading to cell death or inhibition of growth.

Q & A

Q. What are the key synthetic routes for 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves:

Thiadiazole Formation : Cyclization of thiosemicarbazide derivatives with furan-2-carboxylic acid under acidic conditions .

Piperidine Functionalization : Coupling the thiadiazole moiety with piperidine via nucleophilic substitution or metal-catalyzed cross-coupling .

Benzonitrile Integration : Introduction of the benzonitrile group using a methylene linker, often via reductive amination or alkylation .

Q. Monitoring Methods :

  • TLC (Thin Layer Chromatography) to track reaction progress (e.g., using silica gel plates and UV visualization) .
  • NMR Spectroscopy to confirm intermediate structures (e.g., aromatic proton signals for furan and benzonitrile groups) .

Q. Table 1. Example Synthetic Pathway

StepReagents/ConditionsKey IntermediateMonitoring Method
1H₂SO₄, reflux5-(Furan-2-yl)-1,3,4-thiadiazoleTLC (Hexane:EtOAc 7:3)
2Piperidine, K₂CO₃, DMFThiadiazole-piperidine adduct¹H NMR (δ 3.5–4.0 ppm, piperidine CH₂)
32-(Bromomethyl)benzonitrile, DIPEAFinal productHPLC (C18 column, MeOH:H₂O 80:20)

Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) for furan, thiadiazole, and benzonitrile; aliphatic signals for piperidine (δ 1.5–3.5 ppm) .
    • HRMS (High-Resolution Mass Spectrometry): Exact mass matching for C₁₉H₁₇N₃OS .
  • Purity Assessment :
    • HPLC : ≥95% purity using a reverse-phase column .
    • Elemental Analysis : Carbon, hydrogen, nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can synthetic yields be optimized when coupling the piperidine and thiadiazole moieties?

Methodological Answer:

  • Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (improves cross-coupling efficiency) .
  • Solvent Optimization : DMF or DMSO enhances solubility of hydrophobic intermediates .
  • Temperature Control : Reactions at 80–100°C reduce side-product formation (e.g., overalkylation) .
    Data Conflict Note : While emphasizes reflux conditions, suggests lower temperatures (60°C) for sensitive intermediates. Validate via small-scale trials .

Q. How do structural modifications (e.g., substituents on thiadiazole or piperidine) affect biological activity?

Methodological Answer:

  • SAR (Structure-Activity Relationship) Studies :
    • Thiadiazole Modifications : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing electrophilicity .
    • Piperidine Substitutions : Bulky groups (e.g., benzyl) may improve receptor binding in enzyme inhibition assays .
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins like EGFR or bacterial topoisomerases .

Q. Table 2. Example SAR Data

ModificationTarget ActivityAssay TypeKey Finding
Thiadiazole-NO₂Antibacterial (MIC = 8 µg/mL)Broth microdilution (E. coli)Enhanced membrane disruption
Piperidine-BenzylAnticancer (IC₅₀ = 12 µM)MTT assay (HeLa cells)Apoptosis via caspase-3 activation

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • 2D NMR Techniques :
    • HSQC/HMBC : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguishing piperidine CH₂ from benzonitrile protons) .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm assignments (e.g., CD₃CN for solvent peak exclusion) .
  • Comparative Analysis : Cross-reference with analogs (e.g., ’s pyrazole derivatives) to identify consistent shifts .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial Screening :
    • Agar Diffusion : Zone of inhibition against S. aureus/MRSA .
    • MIC Determination : Broth microdilution per CLSI guidelines .
  • Cytotoxicity :
    • MTT Assay : Dose-response curves for IC₅₀ calculation in cancer cell lines .
  • Enzyme Inhibition :
    • Fluorometric Assays : Measure IC₅₀ against kinases (e.g., EGFR) using ATP-Glo kits .

Q. Guidelines for Researchers

  • Avoid Commercial Focus : Prioritize lab-scale synthesis (mg–g scale) over industrial processes.
  • Data Reproducibility : Report detailed conditions (e.g., solvent purity, catalyst lot) to address variability .
  • Ethical Compliance : Adhere to institutional biosafety protocols for biological testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.